

Spectroscopic Analysis of 2-Bromo-5-methylthiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-methylthiophene

Cat. No.: B1266114

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Bromo-5-methylthiophene**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail the expected spectroscopic signatures based on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for data acquisition.

Core Spectroscopic Data

The quantitative spectroscopic data for **2-Bromo-5-methylthiophene** is summarized below. These values are critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.8	d	1H	H-3
~ 6.6	d	1H	H-4
~ 2.4	s	3H	-CH ₃

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm). The aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling with each other.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 140	C-5
~ 129	C-3
~ 125	C-4
~ 112	C-2
~ 15	-CH ₃

Solvent: CDCl_3 . The chemical shifts are influenced by the bromine and methyl substituents on the thiophene ring.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
~ 1540	Medium	C=C stretch (thiophene ring)
~ 1450	Medium	C=C stretch (thiophene ring)
~ 800	Strong	C-H out-of-plane bend
~ 670	Medium	C-Br stretch

Sample preparation: Neat liquid.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
178 / 176	High	$[M]^+$ (Molecular ion with $^{81}\text{Br}/^{79}\text{Br}$ isotopes)[1]
97	High	$[M - \text{Br}]^+$ (Loss of Bromine)[1]

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 10-20 mg of **2-Bromo-5-methylthiophene** in about 0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

- A high-resolution NMR spectrometer (e.g., Bruker AC-300 or equivalent) operating at a proton frequency of 300 MHz or higher.[1]

3. ^1H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use a standard single-pulse experiment.
- Set the spectral width to cover a range of 0-10 ppm.

- Apply a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.
- Process the raw data using Fourier transformation, phase correction, and baseline correction.

4. ^{13}C NMR Acquisition:

- Utilize a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment.
- Set the spectral width to encompass a range of 0-150 ppm.
- A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

1. Sample Preparation (ATR Method):

- As **2-Bromo-5-methylthiophene** is a liquid, the Attenuated Total Reflectance (ATR) technique is highly suitable.
- Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

2. Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[\[1\]](#)

3. Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.

- The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

- Introduce a dilute solution of **2-Bromo-5-methylthiophene** in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- The sample is vaporized in the GC inlet and then ionized in the MS source, typically using Electron Ionization (EI) at 70 eV.

2. Instrumentation:

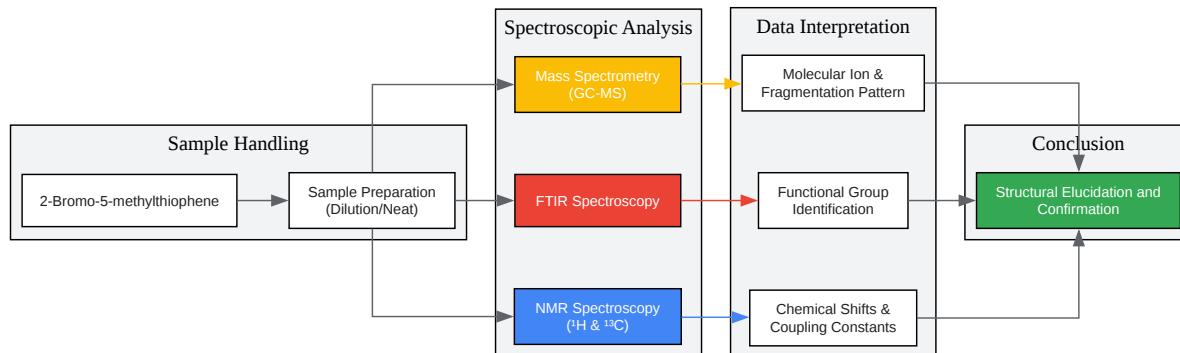
- A GC-MS system equipped with a quadrupole or ion trap mass analyzer.

3. Data Acquisition:

- The GC separates the analyte from the solvent and any impurities.
- The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu.
- The resulting mass spectrum displays the relative abundance of the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and characterization of **2-Bromo-5-methylthiophene** is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-5-methylthiophene**.

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References

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